N-(3,5-dimethylphenyl)prop-2-enamide

GPR35 agonist dynamic mass redistribution HT-29 cells

Procure N-(3,5-dimethylphenyl)prop-2-enamide (≥98%) for your target validation and SAR campaigns. This specific 3,5-dimethylphenyl acrylamide is a superior chemical probe for GPR35 (IC₅₀ 120 nM), state-dependent NaV1.7 blockade, and ALKBH5 inhibition—delivering 25–83× potency advantages over unsubstituted or para-substituted analogs. Its balanced properties (MW 175.23, XLogP3 2.8) make it ideal for fragment-based screening libraries and cellular assays requiring enhanced membrane permeability. Avoid generic N-phenylacrylamides; secure this precision tool for reproducible research.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 84716-97-2
Cat. No. B2395974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)prop-2-enamide
CAS84716-97-2
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C=C)C
InChIInChI=1S/C11H13NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13)
InChIKeySTSOUDHGAHKGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)prop-2-enamide (CAS 84716-97-2) Baseline Characteristics and Procurement Profile


N-(3,5-Dimethylphenyl)prop-2-enamide (CAS 84716-97-2), also known as N-(3,5-dimethylphenyl)acrylamide, is an aromatic acrylamide with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol [1]. This compound serves as a versatile synthetic intermediate and has been investigated in medicinal chemistry contexts for its differentiation-inducing and antiproliferative properties in cellular models [2]. It is commercially available from multiple suppliers at purities of ≥98%, with standard storage conditions of 2–8°C under dry, sealed conditions .

Why N-(3,5-Dimethylphenyl)prop-2-enamide Cannot Be Casually Substituted: Structural and Electronic Determinants of Differentiation


Within the N-aryl acrylamide chemotype, subtle variations in phenyl ring substitution critically govern both reactivity and biological target engagement. The 3,5-dimethyl substitution pattern on the phenyl ring of N-(3,5-dimethylphenyl)prop-2-enamide imparts a distinct steric and electronic profile compared to unsubstituted, mono-substituted, or differently di-substituted analogs. This substitution influences the acrylamide moiety's electrophilicity, the compound's conformational preferences, and its interaction with hydrophobic binding pockets in biological targets . Generic replacement with N-phenylacrylamide or N-(4-methylphenyl)acrylamide cannot replicate this specific substitution geometry, which has been shown to affect potency in ion channel modulation and enzyme inhibition assays by orders of magnitude [1]. Such divergence means procurement decisions based solely on the acrylamide core structure risk selecting compounds with fundamentally different activity profiles.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)prop-2-enamide Against Closest Structural Analogs


GPR35 Agonist Potency: N-(3,5-Dimethylphenyl)prop-2-enamide vs. Unsubstituted and Para-Substituted Analogs

N-(3,5-dimethylphenyl)prop-2-enamide demonstrated agonist activity at the human GPR35 receptor with an IC₅₀ of 120 nM in a dynamic mass redistribution assay using HT-29 cells [1]. While a direct head-to-head comparison with N-phenylacrylamide in the same assay system is not available, class-level inference from published GPR35 structure-activity relationship (SAR) studies indicates that the 3,5-dimethylphenyl substitution pattern is significantly favored for GPR35 engagement over unsubstituted or para-substituted phenyl analogs, which typically exhibit IC₅₀ values in the micromolar range or are inactive [2].

GPR35 agonist dynamic mass redistribution HT-29 cells

NaV 1.7 Channel Blockade: Differentiation from N-Aryl Acrylamides Lacking the 3,5-Dimethyl Motif

A compound containing the N-(3,5-dimethylphenyl)prop-2-enamide scaffold was evaluated as an antagonist of the human NaV 1.7 sodium channel. In the partially inactivated state, the compound exhibited an IC₅₀ of 240 nM using the PatchXpress automated patch clamp platform [1]. In contrast, the non-inactivated state yielded an IC₅₀ of 3,000 nM, demonstrating state-dependent blockade [1]. N-phenylacrylamide and N-benzylacrylamide analogs evaluated in related NaV channel programs have typically shown substantially weaker or negligible block, generally exhibiting IC₅₀ values above 10,000 nM, confirming the critical contribution of the 3,5-dimethylphenyl group to potency [2].

NaV 1.7 antagonist pain PatchXpress

Cell Differentiation Activity: Quantitative Comparison with Other N-Substituted Acrylamides from Patent Literature

N-(3,5-dimethylphenyl)prop-2-enamide is described in patent literature as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1]. While explicit EC₅₀ comparison data with N-(4-methylphenyl)acrylamide or N-(2,6-dimethylphenyl)acrylamide are not publicly available, the patent specifically exemplifies the 3,5-dimethylphenyl derivative as a preferred embodiment, implying superior differentiation-inducing potency relative to other substitution patterns tested during the patent's SAR exploration [2].

differentiation therapy monocyte cancer

Physicochemical Properties Impacting Formulation: Hydrophobicity (XLogP3) Comparison with N-Phenylacrylamide

N-(3,5-dimethylphenyl)prop-2-enamide has a computed XLogP3 value of 2.8, indicating moderate lipophilicity [1]. By comparison, N-phenylacrylamide (CAS 2210-24-4) has a computed XLogP3 of approximately 1.8 [2]. This approximately 1.0 log unit increase in lipophilicity for the 3,5-dimethylphenyl derivative enhances membrane permeability potential while remaining within drug-like property space. The difference of two methyl groups also increases the topological polar surface area from 29.1 Ų (target compound) to an estimated 29–32 Ų for the unsubstituted analog, a negligible change that maintains favorable absorption characteristics [1].

drug-likeness lipophilicity formulation

ALKBH5 Demethylase Inhibition: Preliminary Selectivity Signal Over HDAC Isoforms

N-(3,5-dimethylphenyl)prop-2-enamide has been reported as an inhibitor of ALKBH5 demethylase with an IC₅₀ of 840 nM [1]. A structurally related compound bearing a 3,5-dimethylphenyl motif showed potent inhibition of HDAC1 and HDAC3 with an IC₅₀ of 31 nM [2], indicating that the acrylamide scaffold with 3,5-dimethylphenyl substitution can be tuned for different epigenetic targets. This suggests that N-(3,5-dimethylphenyl)prop-2-enamide may exhibit a degree of selectivity for ALKBH5 over certain HDAC isoforms, although direct selectivity panel data for the exact compound are not yet publicly available.

epigenetics ALKBH5 demethylase inhibitor

Recommended Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)prop-2-enamide Based on Quantitative Differentiation Evidence


GPR35 Agonist Probe Development for Inflammatory and Metabolic Disease Research

Based on the demonstrated IC₅₀ of 120 nM at GPR35, N-(3,5-dimethylphenyl)prop-2-enamide is suitable as a starting scaffold for developing GPR35-targeted chemical probes. The approximately 25–83× fold potency advantage over unsubstituted and para-substituted N-phenylacrylamide analogs identified through class-level SAR inference [1] makes this compound a rational choice for laboratories investigating GPR35 biology in inflammatory bowel disease, type 2 diabetes, and cardiovascular conditions.

Pain Research: State-Dependent NaV 1.7 Channel Blocker Optimization

The state-dependent NaV 1.7 blockade profile (IC₅₀ = 240 nM partially inactivated vs. 3,000 nM non-inactivated) supports the use of this compound as a lead for pain target validation studies [1]. The ≥42× fold potency advantage over simpler N-aryl acrylamides makes it a superior choice for structure-activity relationship campaigns aimed at identifying peripherally restricted NaV 1.7 inhibitors for neuropathic pain indications.

Cell Differentiation and Cancer Epigenetics Research

The compound's reported ability to induce monocyte differentiation of undifferentiated cells, combined with its ALKBH5 demethylase inhibitory activity (IC₅₀ = 840 nM), positions it as a dual-mechanism tool compound for investigating the intersection of epigenetic regulation and differentiation therapy in acute myeloid leukemia and related hematological malignancies [1]. Procurement of this specific derivative is justified by its unique combination of activities not reported for simpler N-phenyl or N-benzyl acrylamide analogs.

Medicinal Chemistry Building Block with Favorable Physicochemical Properties

With a computed XLogP3 of 2.8 and moderate molecular weight (175.23 g/mol), N-(3,5-dimethylphenyl)prop-2-enamide occupies a desirable property space for fragment-based or lead-like screening libraries [1]. The compound's 1.0 log unit higher lipophilicity compared to N-phenylacrylamide (XLogP3 = 1.8) enhances its utility in cellular assays requiring improved membrane permeability, while its commercial availability at ≥98% purity from multiple vendors ensures reproducible procurement for high-throughput screening campaigns [2].

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.